Ginsenoside Ra3
Overview
Description
Ginsenoside Ra3 is a naturally occurring compound found in the roots of Panax ginseng, a plant widely used in traditional medicine. Ginsenosides are a class of steroid glycosides and triterpene saponins known for their diverse pharmacological properties. This compound, in particular, has been studied for its potential anti-cancer and anti-inflammatory effects .
Mechanism of Action
Target of Action
Ginsenoside Ra3, a major ginsenoside found in Panax ginseng, has been shown to interact with various targets. It modulates the expression of non-coding RNAs, such as miRNAs, circular (circ)RNAs, and long non-coding RNAs . It also interacts with key proteins involved in cancer pathways, such as nuclear factor kappa B (NF-κB), Bax/Bcl-2 , and ROS-mediated PI3K/AKT/mTOR .
Mode of Action
This compound exerts its effects by interacting with its targets and inducing changes in cellular processes. It inhibits the NF-κB signaling pathway, thereby regulating the expression of Bax/Bcl-2 . It also regulates the ROS-mediated PI3K/AKT/mTOR pathway, which is involved in the apoptosis pathway . These interactions result in changes such as the downregulation of Bcl-2 and upregulation of Caspase-3, Caspase-7, Cleaved PARP, and Bax in tumor cells .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the biosynthesis of ginsenosides, contributing to the production of triterpenoid saponin ginsenosides . It also influences the ROS-mediated PI3K/AKT/mTOR pathway, which plays a crucial role in cell survival, growth, and proliferation . The modulation of these pathways leads to downstream effects such as the inhibition of tumorigenesis and progression .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is rapidly absorbed in the gastrointestinal tract . Its oral bioavailability is low, less than 5% , which may be due to its metabolism by intestinal microflora before absorption into the blood . It is quickly cleared from the body .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has powerful anticancer properties and is known to regulate a variety of cellular events, such as cell proliferation, immune response, autophagy, metastasis, and angiogenesis . It inhibits angiogenesis, induces tumor cell apoptosis, selectively inhibits tumor cell metastasis, and enhances immune function . It can also attenuate lung inflammation, prevent liver and kidney function damage, mitigate neuroinflammation, prevent cerebral and myocardial ischemia–reperfusion injury, and improve hypertension and diabetes symptoms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut environment plays a significant role in the metabolism and absorption of this compound . Additionally, the presence of other compounds, such as those found in herbal medicines, can affect the action of this compound
Biochemical Analysis
Biochemical Properties
Ginsenoside Ra3 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to the diverse medicinal activities of this compound .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is still being studied. It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ginsenoside Ra3 can be isolated from the fresh roots of Panax ginseng through a series of extraction and purification processes. The typical method involves methanolic extraction followed by chromatographic techniques to separate and purify the compound .
Industrial Production Methods: Industrial production of ginsenosides, including this compound, often involves large-scale extraction from ginseng roots. The process includes water extraction at controlled temperatures, followed by concentration and purification steps to isolate the desired ginsenosides .
Chemical Reactions Analysis
Types of Reactions: Ginsenoside Ra3 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions can modify the glycosidic bonds and the aglycone part of the molecule, leading to the formation of different derivatives .
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis can break down the glycosidic bonds.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents such as sodium borohydride can be employed to reduce specific functional groups.
Major Products: The major products formed from these reactions include various minor ginsenosides, which often exhibit enhanced biological activities compared to the parent compound .
Scientific Research Applications
Chemistry: Used as a reference compound in the study of ginsenoside biosynthesis and metabolism.
Biology: Investigated for its role in modulating cellular processes and signaling pathways.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-diabetic properties.
Industry: Utilized in the development of health supplements and functional foods.
Comparison with Similar Compounds
Ginsenoside Ra3 is part of a larger family of ginsenosides, each with unique properties. Similar compounds include:
Ginsenoside Rg3: Known for its anti-cancer and anti-inflammatory effects.
Ginsenoside Rb1: Exhibits neuroprotective and anti-diabetic properties.
Ginsenoside Rh2: Studied for its potential in cancer therapy.
Uniqueness of this compound: this compound is unique due to its specific glycosidic structure, which contributes to its distinct biological activities. Its ability to modulate multiple signaling pathways makes it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
2-[2-[[17-[2-[6-[[3,5-dihydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H100O27/c1-24(2)10-9-14-59(8,86-53-46(75)42(71)39(68)31(82-53)23-78-51-47(76)48(40(69)30(21-62)79-51)84-50-44(73)36(65)27(64)22-77-50)25-11-16-58(7)35(25)26(63)18-33-56(5)15-13-34(55(3,4)32(56)12-17-57(33,58)6)83-54-49(43(72)38(67)29(20-61)81-54)85-52-45(74)41(70)37(66)28(19-60)80-52/h10,25-54,60-76H,9,11-23H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNSGRLNZDSQJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)O)O)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H100O27 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316957 | |
Record name | Ginsenoside Ra3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1241.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ginsenoside Ra3 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039551 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
90985-77-6 | |
Record name | Ginsenoside Ra3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90985-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ginsenoside Ra3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ginsenoside Ra3 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039551 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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